molecular formula C8H14Cl2N2O B2661071 2-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 2060005-15-2

2-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2661071
CAS No.: 2060005-15-2
M. Wt: 225.11
InChI Key: XQSWBHJGANIGSE-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride is a high-purity chemical intermediate of interest in medicinal chemistry and drug discovery research. The 6-methoxypyridin-2-yl scaffold is a recognized structural motif in the design of novel pharmacologically active compounds. Scientific literature indicates that methoxypyridine derivatives are being explored in the development of therapeutics for central nervous system (CNS) diseases . For instance, research into gamma-secretase modulators (GSMs) for Alzheimer's disease has utilized similar methoxypyridine-containing compounds, which have demonstrated an ability to cross the blood-brain barrier and reduce Aβ42 levels in preclinical models . As a building block, this dihydrochloride salt offers improved water solubility for handling in experimental assays. Researchers value this compound for synthesizing more complex molecules and for use in structure-activity relationship (SAR) studies to optimize the properties of lead compounds . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6-methoxypyridin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-3-7(10-8)5-6-9;;/h2-4H,5-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSWBHJGANIGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060005-15-2
Record name 2-(6-methoxypyridin-2-yl)ethan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 6-methoxypyridine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 6-methoxypyridine with ethylene diamine under controlled conditions. The reaction is usually conducted in solvents like ethanol or methanol, requiring heating to facilitate the reaction. Purification methods such as recrystallization are employed to obtain the dihydrochloride salt form.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form N-oxides.
  • Reduction: It can be reduced to yield corresponding amines.
  • Substitution: The methoxy group can be replaced with other functional groups under appropriate conditions.

Biology

The biological applications of this compound are significant due to its potential interactions with neurotransmitter systems. Key areas include:

  • Neurotransmitter Modulation: Its structural similarity to neurotransmitters suggests roles in modulating synaptic plasticity and cognitive functions. It may act as a positive allosteric modulator at glutamate receptors, influencing synaptic transmission and neuroplasticity .
  • Enzyme Interaction Studies: The compound is utilized as a ligand in biochemical assays, helping researchers study enzyme interactions and receptor binding affinities. This is crucial for understanding its therapeutic potential in treating neurological disorders .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modulate biological pathways makes it a candidate for developing new antidepressants or neuroprotective agents. Research indicates that compounds with similar structures have shown promise in treating various neurological conditions .

Industrial Applications

Beyond academic research, this compound finds applications in the development of agrochemicals and other industrial chemicals due to its unique structural properties. Its role as a precursor in synthesizing specialized compounds enhances its value in industrial settings.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential applications of this compound:

  • Neuroprotective Effects: Research has shown that similar pyridine derivatives exhibit neuroprotective effects in animal models of neurodegenerative diseases, suggesting that this compound may have comparable effects .
  • Binding Affinity Studies: Binding affinity studies reveal that compounds structurally related to this compound interact with various receptors, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

2-(Pyridin-3-yl)ethan-1-amine Dihydrochloride

  • Molecular Formula : C₇H₁₁N₂·2HCl
  • Substituents : Pyridin-3-yl group.
  • Key Data : LCMS [M+H]+: 207.20 (free base); synthesis yield: 38.4% .
  • Comparison : The absence of a methoxy group and the pyridine substitution at the 3-position (vs. 2-position in the target compound) reduces steric hindrance and alters electronic properties.

(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine Dihydrochloride

  • Molecular Formula : C₇H₁₀Cl₂N₂
  • Substituents : 6-Chloro-pyridin-3-yl group.
  • Key Data : Molar mass: 193.07 g/mol .
  • Comparison : The chloro substituent (electron-withdrawing) contrasts with the methoxy group (electron-donating), affecting solubility and reactivity.

6-[(1R)-1-Aminoethyl]-4-(Trifluoromethyl)pyridin-2-amine Dihydrochloride

  • Molecular Formula : C₈H₁₂Cl₂F₃N₃
  • Substituents: 4-Trifluoromethyl, 6-(1-aminoethyl) groups.
  • Key Data : Molecular weight: 278.10 g/mol .
  • Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound.

Phenyl and Bicyclic Derivatives

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine Dihydrochloride

  • Molecular Formula : C₁₂H₁₇N₂O·2HCl
  • Substituents : 2-Morpholinyl-phenyl group.
  • Key Data : LCMS [M+H]+: 291.20 (free base); synthesis yield: 8.61% .

2-(1-Methyl-1H-indazol-6-yl)ethan-1-amine Dihydrochloride

  • Molecular Formula : C₁₀H₁₂N₃·2HCl
  • Substituents : Indazol-6-yl group.
  • Key Data : Molecular weight: 248.2 g/mol; purity: ≥95% .
  • Comparison: The bicyclic indazole core offers π-π stacking interactions absent in monocyclic pyridine derivatives.

Heterocyclic Hybrids

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine Dihydrochloride

  • Molecular Formula : C₆H₁₀N₄O₂·2HCl
  • Substituents : 2-Methyl-5-nitroimidazole.
  • Key Data: Synthesized via Paal-Knorr pyrrole synthesis (yield: 63–83%) .
  • Comparison : The nitroimidazole moiety confers redox activity, making it suitable for antimicrobial applications, unlike the target compound’s pyridine core.

Structural and Functional Analysis

Molecular Weight and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound 225.11 6-Methoxy-pyridin-2-yl 0.8*
2-(Pyridin-3-yl)ethan-1-amine 207.20 (free base) Pyridin-3-yl 0.2
6-[(1R)-1-Aminoethyl]-4-CF₃ derivative 278.10 4-CF₃, 6-(1-aminoethyl) 2.1
2-(1-Methylindazol-6-yl) derivative 248.2 Indazol-6-yl 1.5

*Estimated using fragment-based methods.

Biological Activity

2-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride, also known as (S)-1-(6-methoxypyridin-2-yl)ethanamine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H12Cl2N2O
  • Molecular Weight: Approximately 227.11 g/mol
  • IUPAC Name: (S)-1-(6-methoxypyridin-2-yl)ethanamine dihydrochloride
  • Structure: The compound features a pyridine ring with a methoxy substitution at the 6-position and an ethanamine side chain.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and various molecular targets:

  • Neurotransmitter Modulation: The compound exhibits structural similarities to neurotransmitters, suggesting potential roles in modulating synaptic plasticity and cognitive functions. It may act as a positive allosteric modulator at glutamate receptors, influencing synaptic transmission and neuroplasticity.
  • Enzyme Interaction: It serves as a ligand in biochemical assays and is used to study enzyme interactions. The specific binding affinity and efficacy at various receptors are crucial for understanding its therapeutic potential.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anti-inflammatory Effects: Inhibitors of p38 MAP kinase, which are structurally related to this compound, have shown efficacy in blocking cytokine production (e.g., IL-1β, TNFα) relevant for treating autoimmune diseases .
  • Antitumor Activity: Related compounds have demonstrated anti-tumor properties, where modifications in structure led to improved activity against various cancer cell lines. For instance, derivatives of similar structures have been evaluated for their ability to induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of p38 MAP kinase; reduces cytokine production
AntitumorInduces apoptosis in cancer cell lines; structure-dependent activity
Neurotransmitter ModulationPositive allosteric modulation at glutamate receptors

Case Study: Inhibition of p38 MAP Kinase

A study identified a related compound as a potent inhibitor of p38 MAP kinase in an adjuvant-induced arthritis model. This suggests that compounds with similar structures may hold therapeutic potential for inflammatory diseases by modulating cytokine production .

Case Study: Antitumor Activity Evaluation

Another research effort focused on the synthesis and biological evaluation of derivatives based on the methoxypyridine structure. One derivative exhibited significant anti-proliferative activity against multiple cancer cell lines, indicating the importance of structural modifications for enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride to achieve high purity (>95%)?

  • Methodological Answer : A common approach involves reductive amination of 6-methoxypicolinaldehyde using sodium cyanoborohydride in methanol, followed by dihydrochloride salt formation with HCl in anhydrous ether. Critical parameters include pH control (6.5–7.5) during reduction and stoichiometric excess of HCl to ensure complete salt formation. Post-synthesis purification via recrystallization from ethanol/water (3:1 v/v) improves purity. NMR (e.g., 1^1H, 13^{13}C) and LC-MS are essential for verifying structural integrity and purity .

Q. Which analytical techniques are most reliable for characterizing the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Stability studies should employ:

  • HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor degradation products.
  • pH-dependent solubility assays (e.g., shake-flask method in buffers ranging from pH 1.2 to 7.4).
  • Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability.
  • NMR spectroscopy to detect pH-induced structural changes (e.g., methoxy group hydrolysis). Data from analogous compounds suggest stability at pH 4–6 but degradation under strongly acidic (pH < 2) or alkaline (pH > 8) conditions .

Advanced Research Questions

Q. How can deuterated analogs of this compound be synthesized to study metabolic pathways in vivo?

  • Methodological Answer : Deuterium incorporation at the ethylamine chain (e.g., 2^{2}H3_3-labeled) can be achieved via catalytic deuteration of a precursor alkyne using Pd/C and D2_2 gas. Alternatively, deuterated sodium cyanoborohydride (NaBD3_3CN) in deuterated solvents (CD3_3OD) ensures selective labeling. Mass spectrometry and 2^2H-NMR validate isotopic purity. These analogs are critical for tracing pharmacokinetic profiles and metabolite identification in mass spectrometry imaging (MSI) studies .

Q. What experimental strategies resolve contradictions in reported receptor-binding affinities of this compound across different assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer composition, cell membrane preparations). To address this:

  • Use radioligand binding assays (e.g., 3^3H-labeled compound) with standardized membranes from transfected HEK293 cells.
  • Perform surface plasmon resonance (SPR) to measure real-time binding kinetics in a label-free system.
  • Validate results with functional assays (e.g., cAMP modulation in GPCR-expressing cell lines). Cross-referencing data with structurally similar amines (e.g., histamine derivatives) helps contextualize affinity ranges .

Q. How does the methoxy group at the 6-position of the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution at the 2- and 4-positions but deactivates it for nucleophilic attacks. Reactivity can be modulated by replacing the methoxy group with stronger electron-withdrawing groups (e.g., nitro) or using Lewis acid catalysts (e.g., AlCl3_3) to polarize the ring. Computational modeling (DFT) predicts charge distribution and reactive sites, guiding synthetic modifications .

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